molecular formula C24H32O5Si B174364 alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)- CAS No. 114861-14-2

alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)-

Cat. No.: B174364
CAS No.: 114861-14-2
M. Wt: 428.6 g/mol
InChI Key: XJKAZNSYWAGYDQ-CIAFKFPVSA-N
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Description

alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)- is a complex organic compound characterized by its unique structure, which includes a furodioxolane ring system and a tert-butyl(diphenyl)silyl group

Scientific Research Applications

Chemistry

In chemistry, alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for research in medicinal chemistry. It may be investigated for its interactions with biological targets and its potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)- typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the furodioxolane ring and the introduction of the tert-butyl(diphenyl)silyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)- involves its interaction with specific molecular targets. The tert-butyl(diphenyl)silyl group may play a role in modulating the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and the biological or chemical context in which it is used.

Properties

IUPAC Name

(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20(25)21-22(27-19)29-24(4,5)28-21/h6-15,19-22,25H,16H2,1-5H3/t19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKAZNSYWAGYDQ-CIAFKFPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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